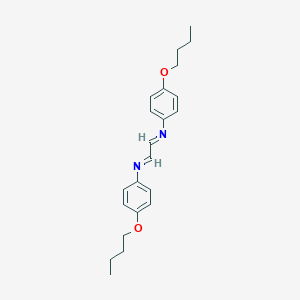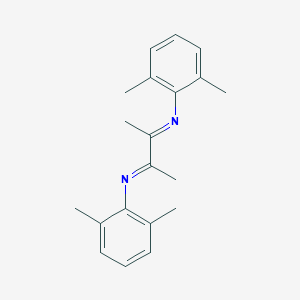![molecular formula C18H13BrF3NO2 B287986 4-bromo-7-(methylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B287986.png)
4-bromo-7-(methylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-7-(methylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BML-210 and has been found to exhibit anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of BML-210 involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of the immune response and inflammation. BML-210 inhibits the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BML-210 has been found to exhibit several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BML-210 is its ability to selectively inhibit the NF-κB signaling pathway. This makes it a promising candidate for the development of anti-inflammatory and anti-cancer drugs. However, one of the limitations of BML-210 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of BML-210. One direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the potential applications of BML-210 in the treatment of other inflammatory diseases such as multiple sclerosis and Crohn's disease. Additionally, the development of novel drug delivery systems for BML-210 could help to overcome its low solubility in water.
Méthodes De Synthèse
The synthesis of BML-210 involves several steps including the coupling of 4-bromo-2,6-dihydroxybenzaldehyde with methylamine, followed by the condensation of the resulting product with 4-trifluoromethylphenylacetic acid. The final step involves the cyclization of the resulting compound to form BML-210.
Applications De Recherche Scientifique
BML-210 has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Propriétés
Nom du produit |
4-bromo-7-(methylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one |
|---|---|
Formule moléculaire |
C18H13BrF3NO2 |
Poids moléculaire |
412.2 g/mol |
Nom IUPAC |
4-bromo-7-(methylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C18H13BrF3NO2/c1-23-15-8-7-13(19)10-14(17(15)25)16(24)9-4-11-2-5-12(6-3-11)18(20,21)22/h2-10H,1H3,(H,23,25)/b9-4+ |
Clé InChI |
VBRICSSTGZHRNO-RUDMXATFSA-N |
SMILES isomérique |
CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)Br |
SMILES |
CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F)Br |
SMILES canonique |
CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



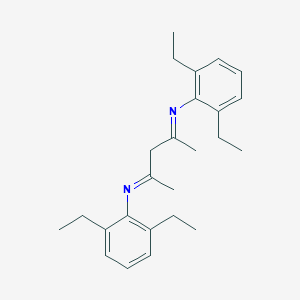
![2,5-ditert-butyl-N-{3-[(2,5-ditert-butylphenyl)imino]-1-methylbutylidene}aniline](/img/structure/B287905.png)
![N-[4-(hexyloxy)phenyl]-N-(2-pyridinylmethylene)amine](/img/structure/B287906.png)
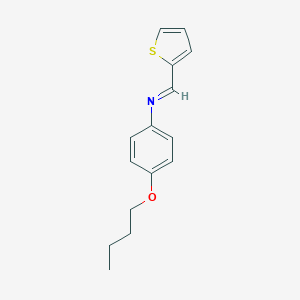
![2,6-di(propan-2-yl)-N-[(Z)-pyrrol-2-ylidenemethyl]aniline](/img/structure/B287909.png)
![2-methyl-N-[(Z)-pyrrol-2-ylidenemethyl]aniline](/img/structure/B287911.png)
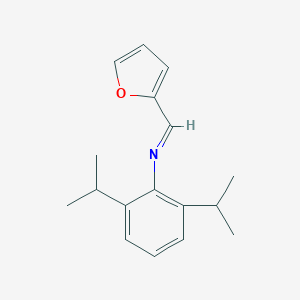
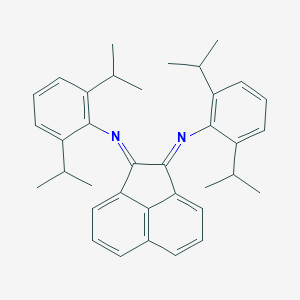
![(6Z)-6-[[2,6-di(propan-2-yl)anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B287914.png)
![N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine](/img/structure/B287915.png)
![N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine](/img/structure/B287921.png)
![N,N'-Bis[4-(hexyloxy)phenyl]-1,2-ethanediimine](/img/structure/B287923.png)
